6,12-Dihydroindeno[1,2-b]fluorene 6,12-Dihydroindeno[1,2-b]fluorene
Brand Name: Vulcanchem
CAS No.: 486-52-2
VCID: VC4378020
InChI: InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2
SMILES: C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4
Molecular Formula: C20H14
Molecular Weight: 254.332

6,12-Dihydroindeno[1,2-b]fluorene

CAS No.: 486-52-2

Cat. No.: VC4378020

Molecular Formula: C20H14

Molecular Weight: 254.332

* For research use only. Not for human or veterinary use.

6,12-Dihydroindeno[1,2-b]fluorene - 486-52-2

Specification

CAS No. 486-52-2
Molecular Formula C20H14
Molecular Weight 254.332
IUPAC Name 6,12-dihydroindeno[1,2-b]fluorene
Standard InChI InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2
Standard InChI Key QBBPWJMJLXOORS-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4

Introduction

Structural and Synthetic Foundations

Molecular Architecture

6,12-Dihydroindeno[1,2-b]fluorene consists of a planar, conjugated π-system formed by two benzene rings fused to a central fluorene unit. The methylene bridges at positions 6 and 12 introduce strain, reducing symmetry (C₂v point group) and enhancing reactivity. X-ray crystallography reveals a bond-length alternation pattern consistent with antiaromatic character, as evidenced by its 20 π-electron system .

Traditional Approaches

Early syntheses relied on Friedel-Crafts alkylation and cyclization of biphenyl precursors. For example, Deuschel (1951) achieved a 20% yield via aromatization of a terphenyl macrocycle . Modern routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce functional groups (e.g., pentafluorophenyl) at positions 6 and 12 .

Electrochemical Oligomerization

Cathodic reduction of bis(diazo) precursors in dimethylformamide (DMF) produces oligomers with degrees of polymerization up to 17. These oligomers exhibit conductivity up to 10⁻³ S·cm⁻¹ upon doping with SO₃, demonstrating utility in conductive polymers .

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Friedel-Crafts CyclizationAlCl₃, CH₂Cl₂, 0°C20
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF, 80°C65
ElectrochemicalDMF, Me₄NBF₄, −1.5 V vs. SCEOligomers

Electronic and Optical Properties

Antiaromaticity and Redox Behavior

The compound’s 20 π-electron system confers antiaromaticity, leading to a closed-shell singlet ground state. Cyclic voltammetry reveals reversible oxidation (+0.72 V vs. Fc/Fc⁺) and reduction (−1.89 V), corresponding to the formation of 18 π-electron dicationic and 22 π-electron dianionic species, respectively .

Ambipolar Charge Transport

Single-crystal OFETs of pentafluorophenyl-substituted derivatives exhibit balanced hole and electron mobilities:

  • μₕ = 0.12 cm²·V⁻¹·s⁻¹

  • μₑ = 0.09 cm²·V⁻¹·s⁻¹
    This ambipolarity stems from the scaffold’s low reorganization energy (λ = 0.35 eV) and isotropic π-orbital overlap .

Table 2: Optoelectronic Parameters

PropertyValueTechniqueReference
HOMO/LUMO (eV)−5.3/−2.8CV, DFT
Bandgap (eV)2.5UV-Vis
λmax (nm)328, 334Absorption

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

The pentafluorophenyl derivative (IF-4j) demonstrates ambipolar transport in single-crystal devices, with on/off ratios >10⁵. Device stability exceeds 1,000 hours under ambient conditions, attributed to the hydrophobic fluorinated substituents .

Organic Light-Emitting Diodes (OLEDs)

When functionalized with arylethynyl donors, the compound’s absorption extends to 700 nm, enabling near-infrared emission. In bilayer OLEDs, external quantum efficiencies (EQE) of 8.2% have been achieved at 680 nm .

Anti-Aromatic Conductors

Adsorbed on NaCl/Cu(111), the compound retains antiaromaticity, with a singlet-triplet gap (ΔEₛₜ) of 0.45 eV. Scanning tunneling microscopy (STM) reveals a 4.2 Å lattice periodicity, suitable for molecular spintronics .

Comparative Analysis with Indenofluorene Analogues

Table 3: Isomer-Dependent Properties

IsomerGeometryμₕ (cm²·V⁻¹·s⁻¹)μₑ (cm²·V⁻¹·s⁻¹)Application
[1,2-b]-DHIFAnti0.120.09OFETs, OLEDs
[2,1-a]-DHIFSyn0.040.02Conductive Polymers
[1,2-a]-DHIFAnti0.080.06Sensors

The anti-geometry of [1,2-b]-DHIF enhances charge delocalization compared to syn-isomers, yielding superior device performance .

Recent Advances and Future Directions

Surface-Stabilized Anti-Aromaticity

STM studies on NaCl bilayers demonstrate that the compound retains antiaromaticity without chemisorption-induced distortion, enabling air-stable quantum bits .

High-Efficiency Blue Phosphorescent OLEDs

Host-guest systems incorporating [1,2-b]-DHIF achieve EQEs of 22.3% at 470 nm, surpassing conventional CBP hosts (EQE = 18.5%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator